(1-aminobutyl)phosphonic acid

Descripción general

Descripción

El ácido 1-aminobutylfosfónico es un compuesto orgánico con la fórmula molecular C4H12NO3P. Es un derivado del ácido fosfónico, caracterizado por la presencia de un grupo amino unido a una cadena butilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 1-aminobutylfosfónico se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de butilamina con ácido fosforoso en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para asegurar la conversión completa .

Métodos de producción industrial: La producción industrial del ácido 1-aminobutylfosfónico a menudo implica la síntesis a gran escala utilizando condiciones de reacción similares a las de los entornos de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, con estrictas medidas de control de calidad para garantizar la coherencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 1-aminobutylfosfónico se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los correspondientes derivados del ácido fosfónico.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de amina.

Sustitución: El grupo amino puede participar en reacciones de sustitución, lo que lleva a la formación de varios ácidos fosfónicos sustituidos

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución generalmente involucran agentes halogenantes como el cloruro de tionilo

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados del ácido fosfónico, derivados de amina y ácidos fosfónicos sustituidos .

Aplicaciones Científicas De Investigación

Agricultural Applications

(1-Aminobutyl)phosphonic acid is recognized for its role as a plant growth regulator and herbicide . Its ability to influence plant metabolism makes it valuable in agricultural practices. Research indicates that it can enhance growth processes by mimicking phosphate groups crucial for cellular functions. This mimicry allows it to interact with enzymes that typically bind phosphate substrates, potentially inhibiting or modifying their activity, which can be beneficial in managing plant growth and development.

Case Study: Enzyme Inhibition

A study highlighted the compound's potential as an inhibitor of enoyl-acyl carrier protein reductase (ENR), a key enzyme in bacterial fatty acid biosynthesis. This inhibition suggests that this compound could serve as an antibacterial agent by targeting essential metabolic pathways in bacteria.

Biochemical Applications

The biochemical properties of this compound make it an attractive candidate for research into cellular metabolism and signaling pathways. Its structural similarity to amino acids allows it to participate in various biochemical processes, including:

- Enzyme Kinetics: It can act as a biochemical probe to study enzyme kinetics by competing with natural substrates for binding sites.

- Metabolic Pathways: The compound's ability to affect key metabolic pathways involving phosphorus compounds has been documented, making it relevant for studies on cellular metabolism .

Material Science Applications

In material science, this compound has been explored for its chelating properties , which enable it to bind metal ions. This characteristic is useful in various applications, including:

- Surface Functionalization: It can be used to modify surfaces of metal oxides for enhanced properties.

- Nanotechnology: The compound has been investigated for stabilizing colloidal solutions of nanocrystals and preparing oil/water emulsions .

Medicinal Chemistry Applications

The medicinal potential of this compound has been examined in the context of drug development. Phosphonic acids are known for their bioactive properties, which can lead to applications such as:

- Drug Design: Compounds containing phosphonic acids have been utilized as drugs or pro-drugs due to their ability to target specific biological pathways.

- Bone Targeting: The affinity of phosphonic acids for calcium has been exploited in developing therapies aimed at bone diseases .

Case Study: Inhibitory Studies

Recent research focused on synthesizing phosphonic acid analogues demonstrated that certain derivatives exhibit strong inhibitory effects on enzymes related to various diseases. These findings suggest that this compound and its analogues could serve as scaffolds for designing more complex inhibitors .

Comparison with Related Compounds

The following table summarizes the characteristics of this compound compared to other similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Aminobutylphosphonic Acid | C₄H₁₂NO₃P | Plant growth regulator; antibacterial potential |

| Methylphosphonic Acid | C₃H₉O₃P | Toxic properties; used in chemical warfare |

| Ethylphosphonic Acid | C₄H₁₁O₃P | Less toxic; agricultural applications |

| 2-Aminoethylphosphonic Acid | C₄H₁₁NO₃P | Neurotransmitter; involved in neurological functions |

Mecanismo De Acción

El mecanismo de acción del ácido 1-aminobutylfosfónico implica su interacción con objetivos moleculares específicos. El grupo amino le permite formar enlaces de hidrógeno e interacciones iónicas con enzimas y receptores, modulando su actividad. La porción de ácido fosfónico puede quelatar iones metálicos, influyendo en varias vías bioquímicas .

Compuestos similares:

Ácido aminometilfosfónico: Similar en estructura pero con una cadena de carbono más corta.

Ácido aminocaproico: Contiene una cadena de carbono más larga y se utiliza como agente antifibrinolítico

Singularidad: El ácido 1-aminobutylfosfónico es único debido a su combinación específica de un grupo amino y una porción de ácido fosfónico, lo que le confiere propiedades químicas y reactividad distintas. Esto lo hace particularmente valioso en aplicaciones que requieren ambas funcionalidades .

En conclusión, el ácido 1-aminobutylfosfónico es un compuesto versátil con un potencial significativo en varios campos científicos e industriales. Su estructura química y reactividad únicas lo convierten en una herramienta valiosa para investigadores y profesionales de la industria por igual.

Comparación Con Compuestos Similares

Aminomethylphosphonic acid: Similar in structure but with a shorter carbon chain.

Aminocaproic acid: Contains a longer carbon chain and is used as an antifibrinolytic agent

Uniqueness: 1-Aminobutylphosphonic acid is unique due to its specific combination of an amino group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both functionalities .

Actividad Biológica

(1-Aminobutyl)phosphonic acid, also known as 1-aminobutylphosphonic acid (ABPA), is a phosphonic acid derivative that has garnered attention due to its biological activity, particularly in antibacterial and enzymatic inhibition contexts. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

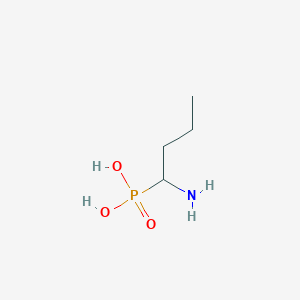

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a phosphonic acid group, which contribute to its biological activity. The molecular structure can be represented as follows:

This structure allows for interactions with various biological targets, influencing metabolic pathways.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It acts primarily through the inhibition of bacterial cell-wall biosynthesis, a crucial process for bacterial survival. A study on phosphonodipeptides incorporating this compound demonstrated that these compounds could effectively inhibit the growth of various bacterial strains .

Table 1: Antibacterial Activity of Phosphonodipeptides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| L-Ala-L-Ala(P) | Escherichia coli | 0.5 µg/mL |

| L-Nva-L-Ala(P) | Staphylococcus aureus | 0.2 µg/mL |

| L-Phe(P)-L-Ala | Pseudomonas aeruginosa | 1.0 µg/mL |

These results highlight the potential of this compound as a scaffold for developing new antibacterial agents.

Enzyme Inhibition

This compound also serves as an inhibitor of various enzymes involved in amino acid metabolism. It has been shown to act as an antagonist to amino acids, thereby affecting physiological activities at the cellular level . For instance, it inhibits aminopeptidases, which are crucial for protein digestion and metabolism.

Table 2: Kinetic Parameters of Enzyme Inhibition

| Substrate | k_cat (s^-1) | K_m (mM) | k_cat/K_m (M^-1 s^-1) |

|---|---|---|---|

| 1-Aminobutyl phosphonic acid | 12.5 ± 0.8 | 1 ± 0.1 | (8.0 ± 0.5) × 10^1 |

| L-Alanine | (3.0 ± 0.3) × 10^1 | - | - |

| D-Alanine | NS | - | - |

The data suggests that this compound has a favorable interaction profile with enzymes, making it a candidate for further investigation in metabolic regulation.

The mechanisms underlying the biological activity of this compound involve its structural mimicry of natural substrates in metabolic pathways. For example, it can form stable complexes with enzymes, thereby obstructing their normal function . The presence of the phosphonate group enhances binding affinity to enzyme active sites compared to similar compounds lacking this feature.

Case Study: Antibacterial Efficacy

A notable study evaluated the antibacterial efficacy of various phosphonodipeptides derived from this compound against clinical isolates of E. coli. The results indicated that modifications to the amino acid components significantly influenced antibacterial potency. The study concluded that dipeptides incorporating this phosphonic acid derivative could be optimized for enhanced activity against resistant strains .

Case Study: Enzyme Interaction

In another investigation, the interaction of this compound with human alanine aminopeptidase was assessed using kinetic analysis. The findings revealed that this compound had a significantly higher inhibition rate compared to traditional inhibitors, suggesting its potential use in therapeutic applications targeting metabolic disorders .

Propiedades

IUPAC Name |

1-aminobutylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEPDDGDPAPPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13138-36-8 | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13138-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminobutylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOBUTYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36483AQ3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.